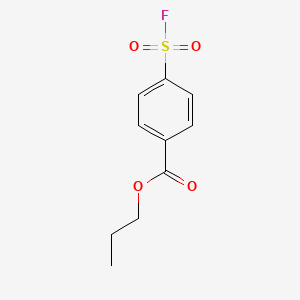

Propyl 4-(fluorosulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 4-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C10H11FO4S. It is a derivative of benzoic acid, where the benzoate group is substituted with a propyl group and a fluorosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(fluorosulfonyl)benzoate typically involves the esterification of 4-(fluorosulfonyl)benzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using immobilized lipase enzymes under solvent-free conditions . The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of immobilized enzymes in these processes can also enhance the sustainability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Esterification and Transesterification: The ester group can participate in reactions with alcohols to form different esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

Esterification: Catalysts such as sulfuric acid or immobilized lipase enzymes are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while esterification with different alcohols can produce various ester compounds .

Scientific Research Applications

Propyl 4-(fluorosulfonyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfonyl fluoride-based compounds.

Chemical Biology: The compound is used in the design of chemical probes for studying biological systems.

Materials Science: It is utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of propyl 4-(fluorosulfonyl)benzoate involves its ability to react with nucleophiles. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other compounds. This reactivity makes it useful for labeling and modifying specific targets in chemical biology and materials science .

Comparison with Similar Compounds

Similar Compounds

4-(Fluorosulfonyl)benzoic acid: This compound is similar in structure but lacks the propyl ester group.

4-(Chlorosulfonyl)benzoic acid: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group.

Uniqueness

Propyl 4-(fluorosulfonyl)benzoate is unique due to the presence of both the propyl ester and fluorosulfonyl groups. This combination provides distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in organic synthesis and chemical biology .

Biological Activity

Propyl 4-(fluorosulfonyl)benzoate is an organic compound characterized by a propyl group attached to a benzoate moiety, which is further substituted with a fluorosulfonyl group at the para position. This unique structure contributes to its potential biological activities, particularly in antibacterial and antifungal applications. The compound's molecular formula is C11H13F2O4S with a molecular weight of approximately 292.26 g/mol.

The presence of the fluorosulfonyl group in this compound enhances its reactivity, allowing it to interact with various biological targets. This interaction could lead to novel therapeutic applications, as compounds containing fluorosulfonyl groups have been noted for their pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H13F2O4S |

| Molecular Weight | 292.26 g/mol |

| Structure | Propyl ester with para-fluorosulfonyl substitution |

The mechanisms through which this compound may exert its biological effects are not fully elucidated but can be inferred from studies on similar compounds:

- Reactivity with Biological Macromolecules : The fluorosulfonyl group may facilitate interactions with proteins or nucleic acids, potentially leading to inhibition of key biological pathways or enzymes.

- Covalent Binding : Some studies suggest that fluorosulfonyl groups can form covalent bonds with nucleophiles in biological systems, which may alter the function of target proteins or enzymes .

Case Studies and Research Findings

Research focusing on the biological activity of fluorosulfonyl compounds provides insights into the potential applications of this compound:

- Development of Covalent Ligands : A study explored the synthesis of covalent ligands for G protein-coupled receptors (GPCRs), highlighting how fluorosulfonyl derivatives can be utilized to create selective inhibitors . This research underscores the potential for this compound in drug design targeting GPCRs.

- Antimicrobial Studies : Various studies have reported on the antimicrobial properties of structurally similar compounds, indicating that modifications to the benzoate framework can enhance activity against pathogens such as Candida albicans and Staphylococcus aureus .

- Synthesis and Reactivity Studies : Investigations into the reactivity patterns of fluorosulfonyl derivatives reveal that these compounds can undergo various chemical transformations that may enhance their biological efficacy or selectivity .

Properties

Molecular Formula |

C10H11FO4S |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

propyl 4-fluorosulfonylbenzoate |

InChI |

InChI=1S/C10H11FO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3 |

InChI Key |

AFULQHUHKLWBDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.